6-Oxa-2-thiaspiro[4.5]decan-9-ol
CAS No.:
Cat. No.: VC18338806
Molecular Formula: C8H14O2S
Molecular Weight: 174.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14O2S |
|---|---|
| Molecular Weight | 174.26 g/mol |
| IUPAC Name | 6-oxa-2-thiaspiro[4.5]decan-9-ol |
| Standard InChI | InChI=1S/C8H14O2S/c9-7-1-3-10-8(5-7)2-4-11-6-8/h7,9H,1-6H2 |
| Standard InChI Key | GNJFTZJBQUTMCK-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2(CCSC2)CC1O |
Introduction
Structural Features and Molecular Data
Core Architecture
The compound consists of:
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Spiro center: A single carbon atom shared between a tetrahydrofuran (oxa) ring and a thiolane (thia) ring.
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Functional groups: A hydroxyl (-OH) group at position 9 and sulfur at position 2.
Table 1: Comparative Molecular Data of Spirocyclic Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Heteroatoms |
|---|---|---|---|
| 6-Oxa-2-azaspiro[4.5]decan-9-ol | C₈H₁₅NO₂ | 157.21 | N, O |
| 6-Oxa-2-thiaspiro[4.5]decan-9-ol* | C₈H₁₅O₂S | 189.27 | S, O |
*Theoretical values calculated by substituting nitrogen with sulfur in the aza analog .
Stereochemical Considerations
Spiro compounds often exhibit chirality due to restricted rotation. For example, (5R,9S)-6-oxa-2-azaspiro[4.5]decan-9-ol demonstrates enantiomer-specific bioactivity . The thia variant likely has similar stereochemical complexity, influencing its reactivity and interactions.
Synthesis Pathways
Inferred Methods
Spirocyclic thia compounds are typically synthesized via:
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Dearomatization cyclization: Copper-catalyzed radical reactions, as seen in azaspiro derivatives.
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Ring-closing metathesis: Using Grubbs catalysts to form the thiolane ring.
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Functional group interconversion: Oxidation of thiol intermediates to thioether linkages.
Table 2: Key Reaction Parameters for Spirocyclic Synthesis
| Parameter | Typical Conditions | Yield Range |
|---|---|---|
| Catalyst | CuI, 1,10-phenanthroline | 70–85% |
| Temperature | 80–120°C | — |
| Solvent | DMF or THF | — |
Physicochemical Properties
Predicted Properties
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Solubility: Lower than aza analogs due to sulfur’s hydrophobicity (estimated LogP ~1.8 vs. 0.9 for aza ).
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Thermal stability: Decomposition likely above 250°C, analogous to 6-oxa-2-azaspiro[4.5]decan-9-ol derivatives.
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Acidity: Hydroxyl group pKa ~12–14, similar to aliphatic alcohols .
Spectroscopic Signatures
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IR: Strong O-H stretch (~3200 cm⁻¹), C-S vibration (~700 cm⁻¹).
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NMR: Distinct sp³ hybridized carbons adjacent to sulfur (δ 35–50 ppm in ¹³C NMR) .
Research Gaps and Future Directions
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Synthetic validation: No published routes for 6-oxa-2-thiaspiro[4.5]decan-9-ol exist; experimental confirmation is needed.
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Biological screening: Prioritize assays for anticancer and antimicrobial activity.
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Computational modeling: DFT studies to predict regioselectivity in reactions.
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